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Compound of Interest

Compound Name: Methanesulfinic acid

Cat. No.: B102922

For Researchers, Scientists, and Drug Development Professionals

Methanesulfinic acid (CH3zS(O)OH), a key intermediate in the atmospheric oxidation of
dimethyl sulfide (DMS), plays a crucial role in atmospheric chemistry and aerosol formation.[1]
Understanding its conformational landscape is essential for accurately modeling its
atmospheric behavior and potential interactions in biological systems. This technical guide
provides an in-depth analysis of the computationally characterized conformers of
methanesulfinic acid, detailing the methodologies used and presenting the key quantitative
data.

Conformational Landscape of Methanesulfinic Acid

Computational studies have identified two stable conformers of methanesulfinic acid, denoted
as MSIA1 and MSIA2, along with two transition states connecting them. The conformational
analysis reveals that the relative orientation of the hydroxyl group with respect to the S-C bond
dictates the stability of these structures.

Key Conformers and Transition States

The most stable conformer, MSIAL, is characterized by a HOSC dihedral angle of 169°. The
second stable conformer, MSIA2, is less stable than MSIA1 by 3.2 kJ mol~! and possesses a
HOSC dihedral angle of -69°. Two transition states, MSIA-TS1 and MSIA-TS2, with HOSC
dihedral angles of 31° and -127° respectively, connect these two stable conformers.
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A visualization of the conformational pathway is presented below:
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Figure 1: Conformational pathway of methanesulfinic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the conformers and transition
states of methanesulfinic acid, as determined by high-level ab initio calculations.

Table 1: Relative Energies and Enthalpies of Formation

. . Enthalpy of
. HOSC Dihedral Relative Energy (kJ .
Species Formation (AHf°)
Angle (°) mol—?)
(kJ mol—?)
MSIA1 169 0.0 -338.1
MSIA2 -69 3.2 -334.9
MSIA-TS1 31
MSIA-TS2 -127

Relative energies are calculated at the CCSD(T)/CBS level of theory.

Table 2: Imaginary Frequencies of Transition States
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Transition State Imaginary Frequency (cm™?)
MSIA-TS1 304.9i
MSIA-TS2 333.9i

Experimental Protocols and Computational
Methodologies

The presented data is based on a comprehensive theoretical investigation of the structural and

spectroscopic properties of methanesulfinic acid.

Computational Workflow

The computational protocol involved a multi-step approach to accurately determine the
geometries and energies of the stationary points on the potential energy surface.
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Figure 2: Computational workflow for methanesulfinic acid.

Detailed Methodologies

» Software: All calculations were performed using the Gaussian 03 package.

o Geometry Optimization and Frequency Calculations: The optimization of stationary points
and the calculation of harmonic frequencies were conducted at the UMP2/cc-pV(T+d)Z level
of theory. The use of the tight d-augmented correlation consistent basis set, cc-pV(n+d)Z, is
crucial for accurately describing molecules containing second-row atoms like sulfur.

o Energy Calculations: To achieve a high level of accuracy for the electronic energy, an
additivity approximation was employed. Single point calculations were performed at the
UMP2 level with the cc-pV(D+d)Z and cc-pV(Q+d)Z basis sets on the optimized UMP2/cc-
pV(T+d)Z geometry to extrapolate to the complete basis set (CBS) limit. A final single point
calculation at the CCSD(T)/cc-pV(T+d)Z level of theory was then used to obtain the best
estimate of the electronic energy at the CCSD(T)/CBS level.

o Thermochemical Properties: Enthalpy and Gibbs free energy were determined using
statistical thermodynamics, considering the vibrational, rotational, and translational modes
from the optimized geometries. The enthalpy of formation for the two conformers was
calculated using a set of isodesmic reactions. The average enthalpy of formation for
methanesulfinic acid was determined to be -337.2 kJ mol~1, taking into account the
equilibrium populations of the two conformers.

Conclusion

The computational investigation of methanesulfinic acid reveals a conformational landscape
dominated by two stable conformers separated by relatively low energy barriers. The detailed
computational protocol outlined in this guide, employing high-level coupled-cluster theory with
complete basis set extrapolation, provides a robust framework for studying the properties of
such atmospherically and potentially biologically relevant sulfur-containing species. The
guantitative data presented herein serves as a critical reference for researchers in atmospheric
modeling, computational chemistry, and drug development. Further experimental studies,
particularly using rotational spectroscopy, would be invaluable for validating these theoretical
predictions and providing a more complete picture of the conformational preferences of
methanesulfinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b102922?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/309372721_A_comparative_molecular_dynamics_study_of_sulfuric_and_methanesulfonic_acids
https://www.benchchem.com/product/b102922#computational-chemistry-of-methanesulfinic-acid-conformers
https://www.benchchem.com/product/b102922#computational-chemistry-of-methanesulfinic-acid-conformers
https://www.benchchem.com/product/b102922#computational-chemistry-of-methanesulfinic-acid-conformers
https://www.benchchem.com/product/b102922#computational-chemistry-of-methanesulfinic-acid-conformers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102922?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

